molecular formula C23H30ClN5O3S B2689066 1-[6-({[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide CAS No. 1242913-11-6

1-[6-({[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide

Cat. No.: B2689066
CAS No.: 1242913-11-6
M. Wt: 492.04
InChI Key: VPCPUUFGKPFJKX-UHFFFAOYSA-N
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Description

1-[6-({[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a piperidine carboxamide group, a chlorinated methoxyphenyl group, and a sulfanyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-({[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Piperidine Carboxamide Group: This step involves the reaction of the pyridazine intermediate with a piperidine derivative, often using coupling agents like EDCI or DCC to facilitate amide bond formation.

    Attachment of the Chlorinated Methoxyphenyl Group: This can be done via nucleophilic substitution reactions, where the pyridazine intermediate reacts with a chlorinated methoxyphenyl derivative in the presence of a base.

    Incorporation of the Sulfanyl Group: This step may involve the reaction of the intermediate with a thiol or disulfide compound under reducing conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[6-({[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles (amines, thiols), bases (NaOH, KOH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[6-({[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects in various biological pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biochemical pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    1-[6-({[(4-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide: Lacks the methyl group on the phenyl ring.

    1-[6-({[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide: Has a methyl group instead of a propyl group on the piperidine ring.

Uniqueness

The unique combination of functional groups in 1-[6-({[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide provides it with distinct chemical and biological properties. Its specific substitutions and functional groups may confer enhanced potency, selectivity, or stability compared to similar compounds.

Properties

IUPAC Name

1-[6-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O3S/c1-4-9-25-23(31)16-7-10-29(11-8-16)20-5-6-22(28-27-20)33-14-21(30)26-18-12-15(2)17(24)13-19(18)32-3/h5-6,12-13,16H,4,7-11,14H2,1-3H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCPUUFGKPFJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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